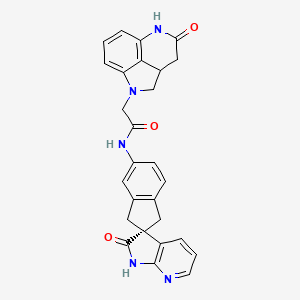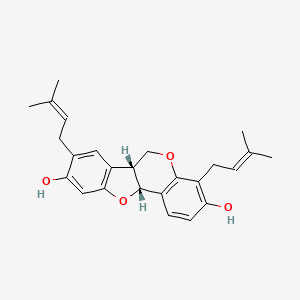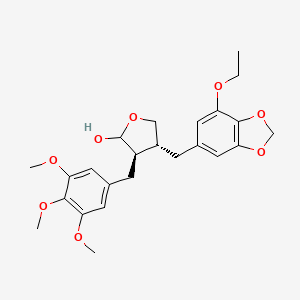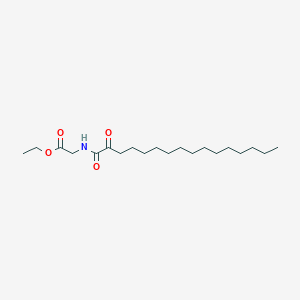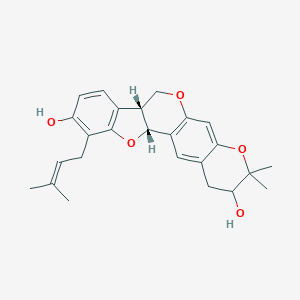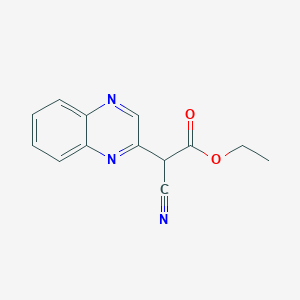
Ethyl cyano(2-quinoxalinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate is a heterocyclic compound that features a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate can be synthesized through a multi-step process. One common method involves the reaction of quinoxaline-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetate: This compound shares a similar quinoxaline core but has different substituents, leading to variations in its chemical properties and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a heterocyclic ring system and exhibit diverse biological activities.
Uniqueness
Ethyl 2-cyano-2-(quinoxalin-2(1H)-ylidene)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 2-cyano-2-quinoxalin-2-ylacetate |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)9(7-14)12-8-15-10-5-3-4-6-11(10)16-12/h3-6,8-9H,2H2,1H3 |
InChI Key |
KKQBQZXMEPUMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


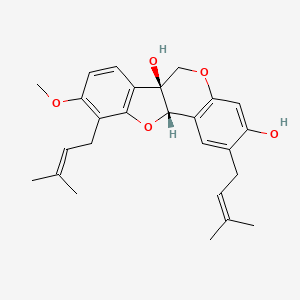
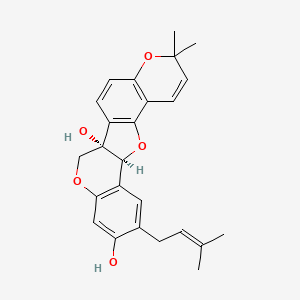
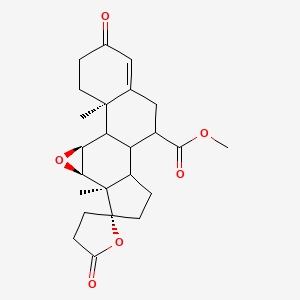
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
![amino (13S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848489.png)
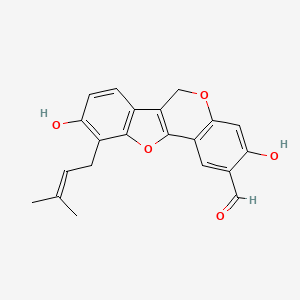
![ethyl (2Z)-2-cyano-3-[(3-phenylphenyl)amino]prop-2-enoate](/img/structure/B10848497.png)
![ethyl 6-iodo-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B10848500.png)
